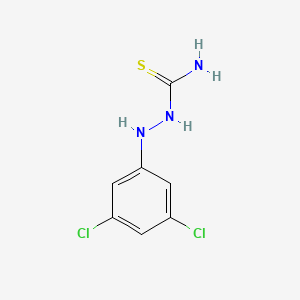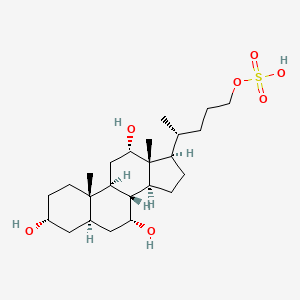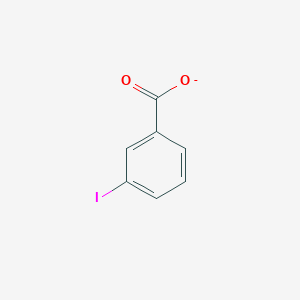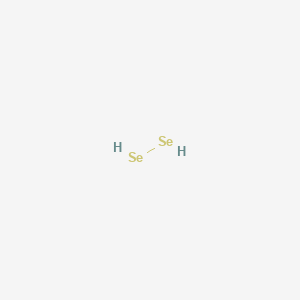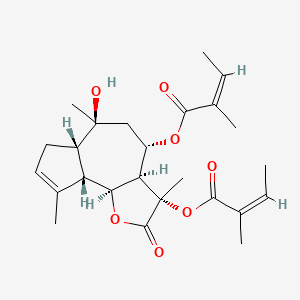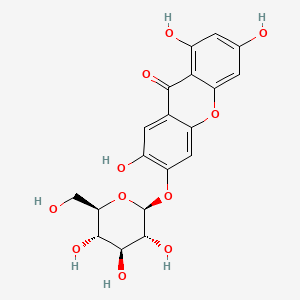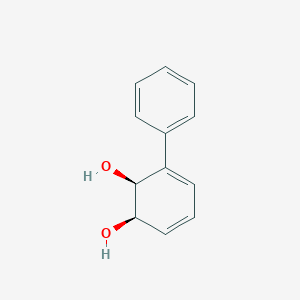
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol.
Aplicaciones Científicas De Investigación
Synthesis of Vindoline Precursors
The compound (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, which is structurally related to (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been synthesized into compounds that form the framework of the alkaloid vindoline. Vindoline is a precursor to anticancer agents like vinblastine and vincristine. This synthesis demonstrates the potential of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol derivatives in developing significant pharmaceutical compounds (White & Banwell, 2016).
Osmylation Studies
Research on the osmylation of chiral cis-cyclohexadienediols, which include derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been conducted. These studies are crucial in understanding the regio- and stereoselectivity of reactions involving these compounds, which can have significant implications in synthetic chemistry and the development of new molecules (Brovetto et al., 1999).
Development of Organoiron Complexes
The compound (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been used in creating enantiopure organoiron complexes. The selectivity and absolute configuration of these complexes are essential in synthetic organic chemistry, especially in the synthesis of biologically active compounds and catalysts (Stephenson, Anson, & Swinson, 2011).
Exploration of Diels-Alder Dimers
The compound has been used in the study of Diels-Alder reactions, leading to the formation of various types of compounds. Such reactions are fundamental in the synthesis of complex organic molecules and have a wide range of applications in pharmaceuticals and materials science (Hudlický & Boros, 1993).
Enantiocontrolled Synthesis
The asymmetric dihydroxylation of derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been explored, providing a route to produce optically active diols. This process is significant for the enantiocontrolled synthesis of compounds, which is crucial in the development of drugs with specific chirality (Takano, Yoshimitsu, & Ogasawara, 1994).
Propiedades
Número CAS |
40301-77-7 |
|---|---|
Nombre del producto |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m1/s1 |
Clave InChI |
UMAHGMFKBJHGME-NEPJUHHUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C[C@H]([C@H]2O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



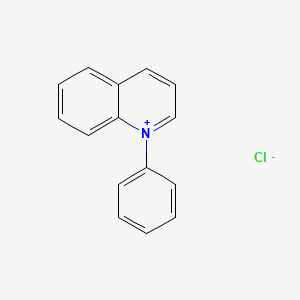
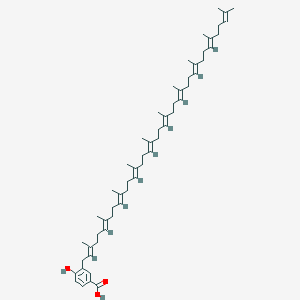
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
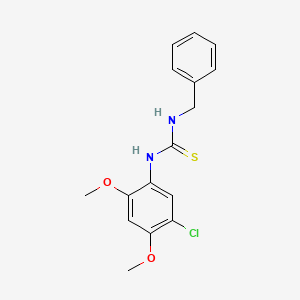
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
